molecular formula C27H20FN3O B11628897 3-(4-fluorophenyl)-2-(9-methyl-9H-carbazol-3-yl)-2,3-dihydroquinazolin-4(1H)-one

3-(4-fluorophenyl)-2-(9-methyl-9H-carbazol-3-yl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11628897
M. Wt: 421.5 g/mol
InChI Key: QHEAUFICIDBPIE-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-2-(9-methyl-9H-carbazol-3-yl)-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-2-(9-methyl-9H-carbazol-3-yl)-2,3-dihydroquinazolin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazolinone Core: This can be achieved through the condensation of anthranilic acid derivatives with isocyanates or amines.

    Introduction of the Carbazole Moiety: The carbazole group can be introduced via a coupling reaction, such as Suzuki or Buchwald-Hartwig coupling.

    Addition of the Fluorophenyl Group: This step might involve a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the carbazole moiety.

    Reduction: Reduction reactions might target the quinazolinone core.

    Substitution: Various substitution reactions can occur, especially at the fluorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum, or nickel catalysts for coupling reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen functionalities, while reduction could lead to more saturated analogs.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It might interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-2-(9-methyl-9H-carbazol-3-yl)-2,3-dihydroquinazolin-4(1H)-one
  • 3-(4-bromophenyl)-2-(9-methyl-9H-carbazol-3-yl)-2,3-dihydroquinazolin-4(1H)-one

Uniqueness

The presence of the fluorophenyl group might impart unique properties, such as increased lipophilicity or altered electronic characteristics, compared to its chloro or bromo analogs.

Properties

Molecular Formula

C27H20FN3O

Molecular Weight

421.5 g/mol

IUPAC Name

3-(4-fluorophenyl)-2-(9-methylcarbazol-3-yl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C27H20FN3O/c1-30-24-9-5-3-6-20(24)22-16-17(10-15-25(22)30)26-29-23-8-4-2-7-21(23)27(32)31(26)19-13-11-18(28)12-14-19/h2-16,26,29H,1H3

InChI Key

QHEAUFICIDBPIE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C3NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)F)C6=CC=CC=C61

Origin of Product

United States

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